molecular formula C9H11Cl2NO2 B13672626 Ethyl 6-(chloromethyl)nicotinate hydrochloride

Ethyl 6-(chloromethyl)nicotinate hydrochloride

Cat. No.: B13672626
M. Wt: 236.09 g/mol
InChI Key: SHDJSKNOCAVJGE-UHFFFAOYSA-N
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Description

Ethyl 6-(chloromethyl)nicotinate hydrochloride is a chemical compound with the molecular formula C9H11Cl2NO2. It is a derivative of nicotinic acid and is commonly used in various chemical and pharmaceutical applications. This compound is known for its reactivity due to the presence of both an ester and a chloromethyl group, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(chloromethyl)nicotinate hydrochloride typically involves the chloromethylation of ethyl nicotinate. This reaction is carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(chloromethyl)nicotinate hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, potassium thiocyanate, and primary amines are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Substitution: Products include various substituted nicotinates depending on the nucleophile used.

    Oxidation: Products include nicotinic acid derivatives.

    Reduction: Products include ethyl 6-(hydroxymethyl)nicotinate.

Scientific Research Applications

Ethyl 6-(chloromethyl)nicotinate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of nicotinic acid derivatives and their biological activities.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting nicotinic acid receptors.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 6-(chloromethyl)nicotinate hydrochloride involves its reactivity due to the presence of the chloromethyl group. This group can undergo nucleophilic substitution, leading to the formation of various derivatives. These derivatives can interact with biological targets such as nicotinic acid receptors, influencing metabolic pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl nicotinate
  • Methyl nicotinate
  • Ethyl 6-chloronicotinate

Comparison

Ethyl 6-(chloromethyl)nicotinate hydrochloride is unique due to the presence of the chloromethyl group, which enhances its reactivity compared to similar compounds like ethyl nicotinate and methyl nicotinate. This increased reactivity makes it a valuable intermediate in organic synthesis, allowing for the creation of a wide range of derivatives.

Properties

Molecular Formula

C9H11Cl2NO2

Molecular Weight

236.09 g/mol

IUPAC Name

ethyl 6-(chloromethyl)pyridine-3-carboxylate;hydrochloride

InChI

InChI=1S/C9H10ClNO2.ClH/c1-2-13-9(12)7-3-4-8(5-10)11-6-7;/h3-4,6H,2,5H2,1H3;1H

InChI Key

SHDJSKNOCAVJGE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)CCl.Cl

Origin of Product

United States

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